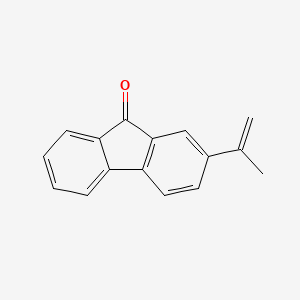![molecular formula C6H6N2O2S B14637329 [(1,2-Dicyanoethyl)sulfanyl]acetic acid CAS No. 55817-60-2](/img/structure/B14637329.png)
[(1,2-Dicyanoethyl)sulfanyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1,2-Dicyanoethyl)sulfanyl]acetic acid is an organic compound characterized by the presence of cyano groups and a sulfanyl group attached to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1,2-Dicyanoethyl)sulfanyl]acetic acid typically involves the reaction of 1,2-dicyanoethane with thioglycolic acid under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[(1,2-Dicyanoethyl)sulfanyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano groups can be reduced to primary amines.
Substitution: The cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically employed.
Substitution: Nucleophiles such as amines or alcohols can react with the cyano groups under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Substituted amides or esters.
Scientific Research Applications
[(1,2-Dicyanoethyl)sulfanyl]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(1,2-Dicyanoethyl)sulfanyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano groups can form strong interactions with active sites, while the sulfanyl group can undergo redox reactions, modulating the activity of the target molecules. These interactions can lead to the inhibition or activation of biological pathways, contributing to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- [(1,2-Dicyanoethyl)thio]acetic acid
- [(1,2-Dicyanoethyl)sulfanyl]propionic acid
- [(1,2-Dicyanoethyl)sulfanyl]butyric acid
Uniqueness
[(1,2-Dicyanoethyl)sulfanyl]acetic acid is unique due to the presence of both cyano and sulfanyl groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
55817-60-2 |
|---|---|
Molecular Formula |
C6H6N2O2S |
Molecular Weight |
170.19 g/mol |
IUPAC Name |
2-(1,2-dicyanoethylsulfanyl)acetic acid |
InChI |
InChI=1S/C6H6N2O2S/c7-2-1-5(3-8)11-4-6(9)10/h5H,1,4H2,(H,9,10) |
InChI Key |
RYFVMBAKPBWSTA-UHFFFAOYSA-N |
Canonical SMILES |
C(C#N)C(C#N)SCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4,6-Trimethyl-2-[m-chlorophenylamino]-5,6-dihydro-4H-1,3-thiazine](/img/structure/B14637256.png)

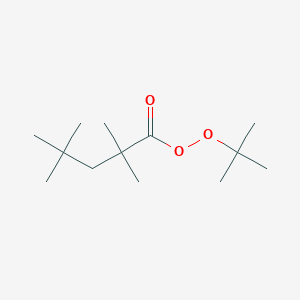
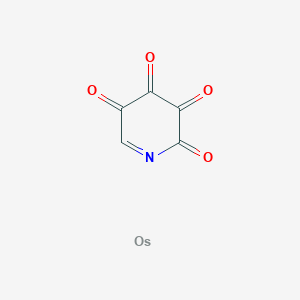
![1-[4-(3-Hydroxyphenyl)-1-pentylpiperidin-4-YL]propan-1-one](/img/structure/B14637272.png)


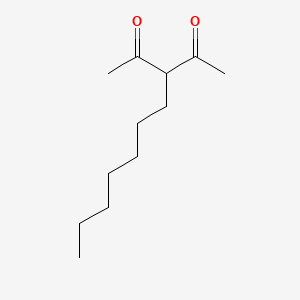
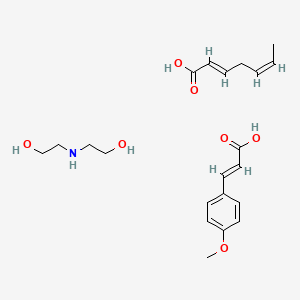
![N-[amino-(3,5-dimethylpyrazol-1-yl)methylidene]-4-nitrobenzamide](/img/structure/B14637300.png)
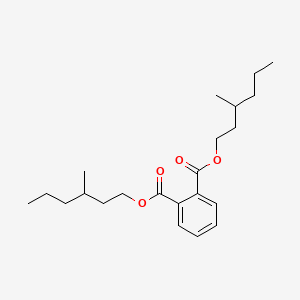

![2-Propenoic acid, 2-methyl-, 3-[(acetyloxy)dimethylsilyl]propyl ester](/img/structure/B14637320.png)
